Cas no 1890847-27-4 (Methyl 3-(3-hydroxyphenyl)prop-2-ynoate)
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- EN300-743501
- 1890847-27-4
- Methyl3-(3-hydroxyphenyl)prop-2-ynoate
- Methyl 3-(3-hydroxyphenyl)prop-2-ynoate
- Methyl 3-(3-hydroxyphenyl)propiolate
- CS-0527515
- 2-Propynoic acid, 3-(3-hydroxyphenyl)-, methyl ester
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- Inchi: 1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3
- InChI Key: JDERESUNDAGZNL-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(C#CC(=O)OC)=C1
Computed Properties
- Exact Mass: 176.047344113g/mol
- Monoisotopic Mass: 176.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 325.8±25.0 °C(Predicted)
- pka: 9.22±0.10(Predicted)
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743501-1.0g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 1.0g |
$871.0 | 2024-05-23 | |
| Enamine | EN300-743501-0.05g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 0.05g |
$732.0 | 2024-05-23 | |
| Enamine | EN300-743501-0.1g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 0.1g |
$767.0 | 2024-05-23 | |
| Enamine | EN300-743501-0.25g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 0.25g |
$801.0 | 2024-05-23 | |
| Enamine | EN300-743501-0.5g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 0.5g |
$836.0 | 2024-05-23 | |
| Enamine | EN300-743501-2.5g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 2.5g |
$1707.0 | 2024-05-23 | |
| Enamine | EN300-743501-5.0g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 5.0g |
$2525.0 | 2024-05-23 | |
| Enamine | EN300-743501-10.0g |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
1890847-27-4 | 95% | 10.0g |
$3746.0 | 2024-05-23 |
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Methyl 3-(3-hydroxyphenyl)prop-2-ynoate
Introduction to Methyl 3-(3-hydroxyphenyl)prop-2-ynoate (CAS No. 1890847-27-4)
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate, a compound with the chemical formula C10H8O3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1890847-27-4, has garnered attention due to its unique structural features and potential applications in drug development. The presence of both a propargyl group and a hydroxyl-substituted phenyl ring makes it a versatile intermediate for various synthetic pathways, particularly in the creation of more complex organic molecules.
The molecular structure of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate consists of a prop-2-ynoate moiety attached to a phenyl ring that is hydroxylated at the 3-position. This specific arrangement of functional groups allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry. The compound's reactivity is influenced by the electron-withdrawing nature of the propargyl group and the electron-donating effect of the hydroxyl group on the aromatic ring.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The hydroxylphenyl moiety, in particular, is known for its presence in several bioactive natural products and pharmaceuticals. Research has demonstrated that such structures can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is being investigated as a potential precursor for synthesizing novel therapeutic agents that target various disease pathways.
The synthetic utility of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate lies in its ability to undergo multiple reactions that can be tailored to produce more complex molecules. For instance, the propargyl group can participate in Sonogashira coupling reactions, allowing for the introduction of alkyne linkages at specific positions. Additionally, the hydroxyl group can be used in etherification or esterification reactions, further expanding the synthetic possibilities. These characteristics make it an attractive candidate for medicinal chemists seeking to develop new drug candidates.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and pharmacological potential of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate. Molecular modeling studies have revealed insights into how this compound might interact with biological targets, providing a rational basis for designing derivatives with enhanced efficacy and reduced toxicity. Such computational approaches are increasingly integral to modern drug discovery processes, enabling researchers to predict the behavior of molecules before they are synthesized in the lab.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that modulate enzyme activity. Methyl 3-(3-hydroxyphenyl)prop-2-ynoate serves as a key intermediate in the synthesis of potential inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. By leveraging its unique structural features, researchers aim to create molecules that can selectively bind to these enzymes, thereby regulating critical biological processes.
In conclusion, Methyl 3-(3-hydroxyphenyl)prop-2-ynoate (CAS No. 1890847-27-4) represents a promising compound with significant potential in pharmaceutical research and development. Its versatile structure and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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